![molecular formula C20H22N2O3S B5589228 6-methoxy-N,3-dimethyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-1-benzofuran-2-carboxamide](/img/structure/B5589228.png)
6-methoxy-N,3-dimethyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-1-benzofuran-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of complex organic molecules like this compound typically involves multiple steps, including etherification, oximation, Beckmann rearrangement, and other chemical transformations to build up the desired molecular framework. For instance, similar compounds have been synthesized through reactions involving rotenone and dimethyloxosulphonium methylide, characterized by techniques such as NMR and MS, and further analyzed through X-ray single crystal diffraction analysis (Chen, Ye, & Hu, 2012).
Molecular Structure Analysis
The molecular structure of related compounds is usually elucidated through NMR, MS, and X-ray diffraction analyses. These methods reveal the spatial arrangement of atoms, the presence of specific functional groups, and the overall geometry of the molecule. For example, the crystal structure of certain derivatives has been determined, showing specific space groups and cell parameters, which help understand the compound's three-dimensional arrangement (Chakraborty et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving such compounds often include nucleophilic substitutions, electrophilic additions, and cyclizations. These reactions can modify the molecular structure to introduce new functional groups or to change the molecule's physical and chemical properties. The reactivity and interaction of the compound with other chemicals are determined by its functional groups and molecular geometry.
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and boiling point, are crucial for understanding its behavior in different environments and conditions. These properties are influenced by the molecule's structure and composition, and they are essential for determining the compound's applications and handling requirements.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are determined by the functional groups present in the molecule and its overall structure. Studies on similar compounds, focusing on their synthesis, structure elucidation, and property analysis, provide insights into their potential reactivity and interactions with other molecules.
References
- Chen, X., Ye, J., & Hu, A. (2012). Synthesis and Characterization of 5,6-Dimethoxy- N -[( R )-4-methoxy-2- (prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7 b -tetrahydrocyclopropa[ c ]chromene-7 b -carboxamide. Chinese Journal of Organic Chemistry. Link to paper.
- Chakraborty, S., Ghosh, S., Cheemala, J. M. S., Jayaselli, J., Pal, S., & Mukherjee, A. K. (2007). Crystal and molecular structure analysis of 4-o-(4-methoxybenzoyl)-2-methyl-N-(2-pyridal)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide from laboratory X-ray powder data. Link to paper.
properties
IUPAC Name |
6-methoxy-N,3-dimethyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-12-14-9-8-13(24-3)10-16(14)25-19(12)20(23)22(2)11-18-21-15-6-4-5-7-17(15)26-18/h8-10H,4-7,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGVUIHJVXJXSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N(C)CC3=NC4=C(S3)CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N,3-dimethyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-1-benzofuran-2-carboxamide |
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